molecular formula C11H10Cl2O2 B8319880 2-Ethyl-5-hydroxy-6,7-dichloroindanone

2-Ethyl-5-hydroxy-6,7-dichloroindanone

Cat. No.: B8319880
M. Wt: 245.10 g/mol
InChI Key: UETRKQKDRRJRCL-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2-Ethyl-5-hydroxy-6,7-dichloroindanone (C₁₂H₁₂Cl₂O₂) is a bicyclic indanone derivative featuring an ethyl group at position 2, hydroxyl and chlorine substituents at positions 5, 6, and 7, respectively. Its molecular weight is 259.13 g/mol, with elemental composition: Carbon (55.62%), Hydrogen (4.67%), Chlorine (27.34%), and Oxygen (12.37%) . The compound is synthesized via alkylation of precursors in dimethylformamide (DMF), with potassium carbonate and methyl iodide as key reagents .

Properties

Molecular Formula

C11H10Cl2O2

Molecular Weight

245.10 g/mol

IUPAC Name

6,7-dichloro-2-ethyl-5-hydroxy-2,3-dihydroinden-1-one

InChI

InChI=1S/C11H10Cl2O2/c1-2-5-3-6-4-7(14)9(12)10(13)8(6)11(5)15/h4-5,14H,2-3H2,1H3

InChI Key

UETRKQKDRRJRCL-UHFFFAOYSA-N

Canonical SMILES

CCC1CC2=CC(=C(C(=C2C1=O)Cl)Cl)O

Origin of Product

United States

Comparison with Similar Compounds

Physicochemical Data

  • Melting Point: The methylated derivative (2-ethyl-5-methoxy-6,7-dichloro-1-indanone) melts at 146–147°C after recrystallization from butyl chloride .

Comparison with Structural Analogs

Substituent Variation in Indanone Derivatives

Key Compounds :

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Data/Notes
2-Ethyl-5-hydroxy-6,7-dichloroindanone C₁₂H₁₂Cl₂O₂ 259.13 2-ethyl, 5-OH, 6,7-Cl Synthesized via alkylation
2-Ethyl-5-methoxy-6,7-dichloroindanone C₁₃H₁₄Cl₂O₂ 273.15 2-ethyl, 5-OCH₃, 6,7-Cl m.p. 146–147°C
2-Butyl-6,7-dichloro-2-cyclopentyl-5-hydroxy-1-indanone C₁₈H₂₂Cl₂O₂ 341.27 2-butyl, 2-cyclopentyl, 5-OH, 6,7-Cl Higher steric bulk
6,7-Dihydro-2H-indeno[5,6-b]furan-3(5H)-one C₁₁H₁₀O₂ 174.20 Fused furan ring, no halogens Bicyclic core with oxygen

Comparative Analysis :

Substituent Effects on Reactivity: The hydroxyl group at position 5 in this compound is reactive, enabling methylation to form the methoxy derivative . Bulkier substituents (e.g., cyclopentyl and butyl groups in the C₁₈ analog) may hinder solubility and alter pharmacokinetic profiles .

The methoxy group in the methylated derivative reduces polarity, impacting solubility and intermolecular interactions .

Thermal Stability :

  • The methoxy derivative’s higher melting point (146–147°C vs. unconfirmed values for the parent compound) suggests improved crystallinity due to reduced hydrogen bonding .

Functional Analog: Indenofuranone Derivatives

The compound 6,7-dihydro-2H-indeno[5,6-b]furan-3(5H)-one (CAS 20895-52-7) shares a bicyclic framework but replaces chlorine and hydroxyl groups with a fused furan ring. This structural difference reduces halogen-mediated reactivity and may alter metabolic pathways .

Research Findings and Implications

  • Synthetic Utility : The parent compound’s hydroxyl group serves as a modifiable site for derivatization, enabling tailored physicochemical properties (e.g., methylation for enhanced stability) .
  • Limitations : Bulkier analogs (e.g., C₁₈ derivative) may face challenges in bioavailability due to increased molecular weight and steric hindrance .

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